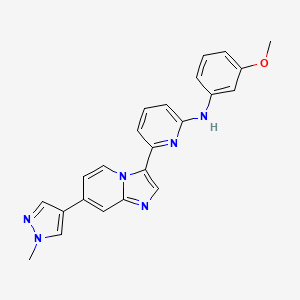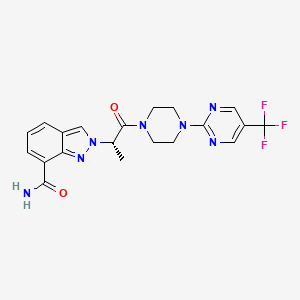
Parp7-IN-17
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Parp7-IN-17 is a selective inhibitor of poly(ADP-ribose) polymerase 7 (PARP7), an enzyme involved in various cellular processes, including DNA repair and regulation of gene expression. PARP7 inhibitors have gained significant attention in recent years due to their potential therapeutic applications, particularly in cancer treatment .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Parp7-IN-17 involves a series of chemical reactions, including the formation of key intermediates and final coupling reactions. The synthetic route typically starts with the preparation of a core scaffold, followed by functional group modifications to achieve the desired selectivity and potency. Common reaction conditions include the use of organic solvents, catalysts, and controlled temperatures to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis to a larger scale, ensuring consistency and reproducibility. This process often includes optimization of reaction conditions, purification techniques, and quality control measures to meet regulatory standards. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are commonly used for quality assessment .
Chemical Reactions Analysis
Types of Reactions
Parp7-IN-17 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or removal of hydrogen, often using oxidizing agents.
Reduction: Involves the addition of hydrogen or removal of oxygen, typically using reducing agents.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Ammonia, hydroxide ions.
Electrophiles: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield ketones or aldehydes, while substitution reactions can produce various substituted derivatives of this compound .
Scientific Research Applications
Parp7-IN-17 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of PARP7 in various chemical reactions and pathways.
Biology: Investigated for its effects on cellular processes, such as DNA repair and gene expression regulation.
Medicine: Explored as a potential therapeutic agent for cancer treatment, particularly in tumors with high PARP7 expression.
Industry: Utilized in the development of new drugs and therapeutic strategies targeting PARP7
Mechanism of Action
Parp7-IN-17 exerts its effects by selectively inhibiting the activity of PARP7. This inhibition disrupts the enzyme’s ability to catalyze the transfer of ADP-ribose units to target proteins, thereby affecting various cellular processes. The molecular targets and pathways involved include DNA repair mechanisms, gene expression regulation, and immune response modulation .
Comparison with Similar Compounds
Similar Compounds
RBN-2397: Another selective PARP7 inhibitor with similar therapeutic potential.
KMR-206: A structurally distinct PARP7 inhibitor with unique properties and applications
Uniqueness of Parp7-IN-17
This compound stands out due to its high selectivity and potency in inhibiting PARP7. Its unique chemical structure and favorable pharmacokinetic properties make it a promising candidate for further research and development in various therapeutic areas .
Properties
Molecular Formula |
C20H20F3N7O2 |
|---|---|
Molecular Weight |
447.4 g/mol |
IUPAC Name |
2-[(2S)-1-oxo-1-[4-[5-(trifluoromethyl)pyrimidin-2-yl]piperazin-1-yl]propan-2-yl]indazole-7-carboxamide |
InChI |
InChI=1S/C20H20F3N7O2/c1-12(30-11-13-3-2-4-15(17(24)31)16(13)27-30)18(32)28-5-7-29(8-6-28)19-25-9-14(10-26-19)20(21,22)23/h2-4,9-12H,5-8H2,1H3,(H2,24,31)/t12-/m0/s1 |
InChI Key |
ZXYKQNYSXHNQMV-LBPRGKRZSA-N |
Isomeric SMILES |
C[C@@H](C(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)N3C=C4C=CC=C(C4=N3)C(=O)N |
Canonical SMILES |
CC(C(=O)N1CCN(CC1)C2=NC=C(C=N2)C(F)(F)F)N3C=C4C=CC=C(C4=N3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1,10-phenanthroline;ruthenium(2+);2-[5-[5-(5-thiophen-2-ylthiophen-2-yl)thiophen-2-yl]thiophen-2-yl]-1H-imidazo[4,5-f][1,10]phenanthroline;dichloride](/img/structure/B12368214.png)

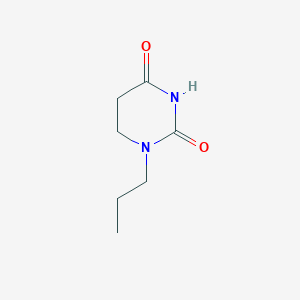
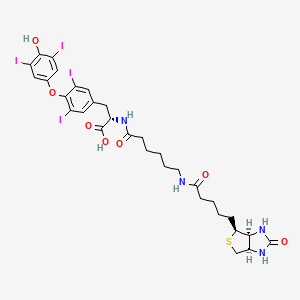
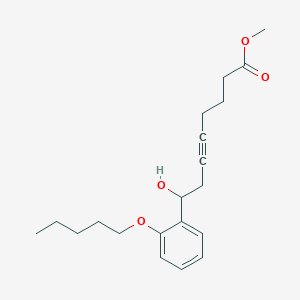
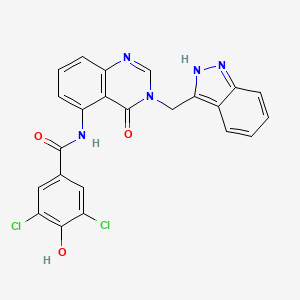
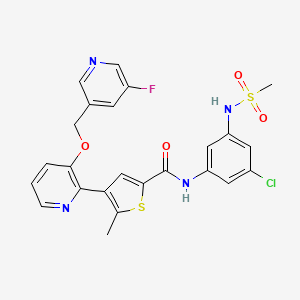
![(4S)-4,7,7-trimethyl-4-phenyl-3-(trifluoromethyl)-2,6,8,9-tetrahydropyrazolo[3,4-b]quinolin-5-one](/img/structure/B12368270.png)
![5-hydroxy-8-[1-hydroxy-2-[2-(2-methoxyphenyl)ethylamino]ethyl]-4H-1,4-benzoxazin-3-one;hydrochloride](/img/structure/B12368271.png)
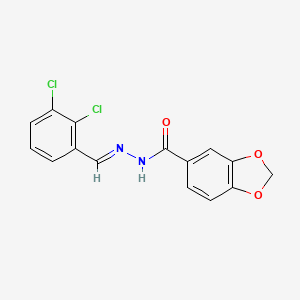
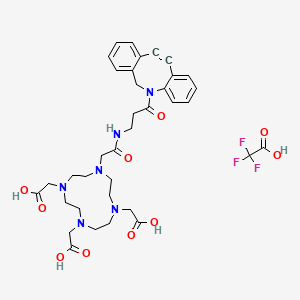
![[(1S,3R)-1-amino-3-(4-octylphenyl)cyclopentyl]methanol](/img/structure/B12368276.png)
![[(1S)-3-[(Z)-2-[(1R,3aR,7aR)-7a-methyl-1-[(2R)-6-methylheptan-2-yl]-1,2,3,3a,6,7-hexahydroinden-4-yl]ethenyl]-4-methylcyclohex-3-en-1-yl] decanoate](/img/structure/B12368277.png)
